5-Fluoroindole-2-carboxylic acid (5-FICA) is primarily studied for its role as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor complex []. NMDA receptors are crucial for learning, memory, and synaptic plasticity in the brain. By blocking the glycine binding site, 5-FICA disrupts the normal functioning of the NMDA receptor, leading to altered neuronal activity and potentially impacting these cognitive processes [].
Due to its ability to modulate NMDA receptor activity, 5-FICA has been explored in various research areas, including:
5-Fluoroindole-2-carboxylic acid is a chemical compound with the molecular formula C₉H₆FNO₂ and a molecular weight of 179.15 g/mol. It is classified under the indole family, which is characterized by a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluorine atom at the 5-position and a carboxylic acid group at the 2-position distinguishes this compound from other indole derivatives. Its chemical structure can be represented as follows:
This compound is known for its utility in organic synthesis, pharmaceuticals, agrochemicals, and dye production .
5-FICA itself does not possess a known mechanism of action in biological systems. It primarily serves as a precursor for the synthesis of other molecules with diverse biological activities. The specific mechanism of action would depend on the final product derived from 5-FICA.
Information regarding the specific hazards associated with 5-FICA is limited. However, as a general precaution, it is advisable to handle organic compounds like 5-FICA with standard laboratory safety practices. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood. For detailed safety information, consulting the safety data sheet (SDS) provided by chemical suppliers is recommended [].
These reactions expand its utility in synthesizing more complex molecules and derivatives.
There are several methods reported for synthesizing 5-fluoroindole-2-carboxylic acid:
Each method varies in terms of yield, reaction conditions, and complexity .
5-Fluoroindole-2-carboxylic acid serves as an important intermediate in several fields:
The versatility of this compound makes it valuable in both research and industrial applications .
Interaction studies involving 5-fluoroindole-2-carboxylic acid have focused on its binding affinity with biological targets. Notably:
These studies are crucial for understanding the compound's behavior in biological systems and optimizing its use in medicinal chemistry .
Several compounds share structural similarities with 5-fluoroindole-2-carboxylic acid. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
6-Fluoroindole-2-carboxylic acid | 3093-97-8 | 0.97 |
7-Fluoroindole-2-carboxylic acid | 399-67-7 | 0.94 |
4-Fluoroindole-2-carboxylic acid | 399-68-8 | 0.92 |
6-Fluoro-1-methyl-indole-2-carboxylic acid | 893731-12-9 | 0.92 |
Methyl 5-fluoro-indole-2-carboxylate | 167631-84-7 | 0.91 |
These compounds exhibit varying degrees of biological activity and synthetic utility, highlighting the uniqueness of 5-fluoroindole-2-carboxylic acid within this group due to its specific position of substitution and functional groups .
5-Fluoroindole-2-carboxylic acid possesses a molecular formula of C₉H₆FNO₂ with a molecular weight of 179.15 grams per mole [2] [3] [4]. The compound features a bicyclic indole ring system consisting of a benzene ring fused to a pyrrole ring, with a fluorine atom substituted at the 5-position and a carboxylic acid functional group attached at the 2-position [1] [2]. The structural representation in SMILES notation is OC(=O)c1cc2cc(F)ccc2[nH]1, which clearly delineates the connectivity pattern of the molecule [1] [2] [4].
The InChI identifier for this compound is InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13), providing a standardized chemical structure representation [2] [4] [5]. The corresponding InChI Key is WTXBRZCVLDTWLP-UHFFFAOYSA-N, which serves as a unique molecular identifier [2] [4] [5]. The compound exhibits a planar aromatic structure typical of indole derivatives, with the fluorine substituent introducing electronic effects that influence both physical and chemical properties [1] [4].
The IUPAC name for this compound is 5-fluoro-1H-indole-2-carboxylic acid [2] [4] [8]. The nomenclature follows systematic naming conventions where the base structure is identified as indole, with positional descriptors indicating the fluorine substitution at position 5 and the carboxylic acid group at position 2 [2] [4]. Alternative designations include 1H-Indole-2-carboxylic acid, 5-fluoro-, which represents an alternative systematic naming approach [2] [4].
The compound is registered under CAS number 399-76-8 and EINECS number 206-919-5 [2] [3] [4]. Additional chemical database identifiers include MDL number MFCD00005612, Reaxys Registry Number 153217, and PubChem CID 1820 [2] [3] [6] [9]. The ChEMBL identifier CHEMBL23507 is utilized in pharmaceutical databases [2] [9]. Common synonyms found in chemical literature include 2-Carboxy-5-fluoroindole and 5-Fluoroindole-2-carboxylicacid [4] [9].
5-Fluoroindole-2-carboxylic acid exhibits a planar molecular geometry typical of indole derivatives, with the aromatic ring system maintaining planarity due to conjugated pi-electron system [1] [4]. The compound does not possess chiral centers and therefore exists as a single stereoisomer [4]. The fluorine substitution at the 5-position introduces minimal steric hindrance while significantly affecting electronic properties through its strong electron-withdrawing nature [1] [4].
Conformational analysis reveals that the carboxylic acid group at position 2 can adopt different orientations relative to the indole ring plane [4]. The nitrogen atom in the pyrrole ring can participate in intramolecular hydrogen bonding with the carboxylic acid functionality under certain conditions [14]. The molecular structure maintains rigidity due to the aromatic character of the indole ring system, with limited conformational flexibility primarily associated with rotation around the C2-COOH bond [4].
5-Fluoroindole-2-carboxylic acid typically appears as a white to light yellow to light orange powder or crystalline material [3] [6] [8]. The compound exhibits a crystalline powder form at room temperature and is generally described as odorless or possessing a very faint characteristic odor [14] [18]. The physical appearance can vary from almost white powder to crystal forms depending on purity and crystallization conditions [3] [6].
The material demonstrates typical characteristics of organic carboxylic acids, presenting as a solid at ambient temperature with crystalline properties [3] [6]. Color variations from white to pale yellow or light orange may occur due to trace impurities or oxidation products [3] [8]. The compound maintains its physical integrity under normal storage conditions when kept in cool, dark environments [3] [6].
The melting point of 5-fluoroindole-2-carboxylic acid is reported as 249-259°C with decomposition [3] [6] [7]. Different sources report slightly varying ranges, with some indicating 254-258°C [8] [20] [21] and others specifying 249°C with decomposition [3] [6]. The thermal decomposition behavior indicates that the compound does not possess a true melting point but rather undergoes chemical degradation upon heating [7] [35].
Thermal stability analysis reveals that the compound remains stable under normal storage conditions but begins to decompose at elevated temperatures [35] [37]. The decomposition process likely involves breaking of the carboxylic acid functionality and potential defluorination reactions [18] [37]. Thermal gravimetric analysis would be required to fully characterize the decomposition pathway and identify specific degradation products [18].
5-Fluoroindole-2-carboxylic acid demonstrates poor water solubility, being classified as insoluble in aqueous media [15] [16]. This insolubility is attributed to the hydrophobic nature of the indole ring system combined with the limited ionization of the carboxylic acid group under neutral pH conditions [14] [15]. The compound shows enhanced solubility in polar organic solvents such as dimethyl sulfoxide, methanol, and ethanol [9] [14].
Solubility characteristics are significantly influenced by the presence of the fluorine substituent, which affects both polarity and hydrogen bonding capabilities [14]. The carboxylic acid functional group provides some polar character, but the overall hydrophobic nature of the indole ring system dominates solubility behavior [14] [15]. Aprotic polar solvents generally provide better solvation than protic solvents due to reduced hydrogen bonding competition [14].
The pH-dependent behavior of 5-fluoroindole-2-carboxylic acid is governed by the ionization of the carboxylic acid functional group with a predicted pKa value of 4.27 ± 0.30 [16]. This pKa value indicates that the compound exists predominantly in its protonated form under acidic conditions and becomes deprotonated at higher pH values [16] [33]. The fluorine substitution at position 5 influences the acidity of the carboxylic acid group through inductive electron-withdrawing effects [16].
At physiological pH (approximately 7.4), the compound would exist primarily in its anionic form due to deprotonation of the carboxylic acid group [16] [33]. This ionization behavior significantly affects solubility characteristics, with the deprotonated form showing enhanced water solubility compared to the neutral molecule [14] [16]. The pH-dependent equilibrium between neutral and ionic forms influences both physical properties and potential biological interactions [14] [33].
Nuclear Magnetic Resonance spectroscopy provides detailed structural characterization of 5-fluoroindole-2-carboxylic acid through both proton (¹H) and carbon-13 (¹³C) analysis [13] [23]. ¹H Nuclear Magnetic Resonance spectra typically exhibit aromatic proton signals in the range of δ 6.5-7.7 parts per million, consistent with indole ring systems [23] [25]. The carboxylic acid proton generally appears significantly downfield due to deshielding effects [23].
¹³C Nuclear Magnetic Resonance spectroscopy reveals aromatic carbon signals in the δ 110-140 parts per million region, characteristic of indole derivatives [23] [25]. The carbonyl carbon of the carboxylic acid group typically resonates around δ 160-170 parts per million [25] [28]. Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance spectroscopy can provide additional structural confirmation, with fluorine chemical shifts for aromatic fluorides typically appearing in the range of +80 to +170 parts per million relative to trichlorofluoromethane [31].
Infrared spectroscopy of 5-fluoroindole-2-carboxylic acid reveals characteristic absorption bands that confirm functional group presence and molecular structure [20] [21]. The carbonyl (C=O) stretching frequency of the carboxylic acid group typically appears in the range of 1650-1680 cm⁻¹, which is consistent with carboxylic acid functionality [20] [21] [30]. The broad O-H stretching absorption of the carboxylic acid group is observed in the 2500-3300 cm⁻¹ region [20] [30].
The N-H stretching vibration of the indole ring system produces an absorption band in the 3300-3500 cm⁻¹ range [20] [21]. Aromatic C-H stretching frequencies appear around 3000-3100 cm⁻¹, while C-F stretching vibrations are typically observed in the 1000-1300 cm⁻¹ region [20] [21]. The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands characteristic of the indole ring system and provides a unique spectroscopic signature for identification purposes [20] [21].
Mass spectrometry analysis of 5-fluoroindole-2-carboxylic acid provides molecular weight confirmation and fragmentation pattern information [5] [13]. The molecular ion peak appears at m/z 179, corresponding to the molecular weight of 179.15 grams per mole, with an observed intensity of 54.1% [5] [13]. The base peak in the mass spectrum occurs at m/z 161 with 100% relative intensity, representing loss of water (18 mass units) from the molecular ion [5] [13].
Significant fragment ions include m/z 133 with 73.9% intensity, likely corresponding to loss of the carboxylic acid group (46 mass units) [5] [13]. Additional fragments at m/z 107 (19.8% intensity) and m/z 80-81 (8.9% and 5.4% intensity respectively) provide structural information about ring fragmentation patterns [5] [13]. The fragmentation behavior is consistent with typical indole derivatives and confirms the proposed molecular structure [5] [13].
UV-Visible spectroscopy of 5-fluoroindole-2-carboxylic acid exhibits absorption characteristics typical of indole derivatives with extended conjugation [14] [26]. The compound displays absorption bands in the ultraviolet region, with specific wavelengths depending on solvent and pH conditions [14] [26]. Indole derivatives typically show absorption maxima around 280-290 nanometers due to π→π* transitions in the aromatic ring system [26].
The presence of the fluorine substituent and carboxylic acid group influences the electronic transitions and can cause shifts in absorption wavelengths compared to unsubstituted indole [14] [26]. pH-dependent spectral changes may occur due to ionization of the carboxylic acid group, potentially affecting both absorption wavelengths and extinction coefficients [14] [26]. These spectroscopic properties are valuable for quantitative analysis and structural confirmation purposes [26].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₆FNO₂ | [2] [3] [4] |
Molecular Weight (g/mol) | 179.15 | [2] [3] [4] |
CAS Registry Number | 399-76-8 | [2] [3] [4] |
IUPAC Name | 5-fluoro-1H-indole-2-carboxylic acid | [2] [4] [8] |
Physical State (20°C) | Solid | [3] [6] |
Appearance | White to light yellow to light orange powder/crystal | [3] [6] [8] |
Melting Point | 249-259°C (decomposition) | [3] [6] [7] |
Solubility in Water | Insoluble | [15] [16] |
Predicted pKa | 4.27 ± 0.30 | [16] |
Spectroscopic Technique | Parameter | Value/Range | Reference |
---|---|---|---|
Mass Spectrometry | Molecular ion peak [M]⁺ | 179 m/z (54.1% intensity) | [5] [13] |
Mass Spectrometry | Base peak | 161 m/z (100% intensity) | [5] [13] |
Mass Spectrometry | Major fragment | 133 m/z (73.9% intensity) | [5] [13] |
Infrared Spectroscopy | Carbonyl C=O stretch | ~1650-1680 cm⁻¹ | [20] [21] |
Infrared Spectroscopy | N-H stretch | ~3300-3500 cm⁻¹ | [20] [21] |
¹H Nuclear Magnetic Resonance | Aromatic protons | δ 6.5-7.7 ppm | [23] [25] |
¹³C Nuclear Magnetic Resonance | Aromatic carbons | δ 110-140 ppm | [23] [25] |
Irritant